molecular formula C20H26N2O2 B11641128 4-Methoxy-2-({4-[(3-methylphenyl)methyl]piperazin-1-YL}methyl)phenol

4-Methoxy-2-({4-[(3-methylphenyl)methyl]piperazin-1-YL}methyl)phenol

Cat. No.: B11641128
M. Wt: 326.4 g/mol
InChI Key: XMFKXFWHERKUCZ-UHFFFAOYSA-N
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Description

4-Methoxy-2-({4-[(3-methylphenyl)methyl]piperazin-1-YL}methyl)phenol is a complex organic compound that features a methoxy group, a phenol group, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-2-({4-[(3-methylphenyl)methyl]piperazin-1-YL}methyl)phenol typically involves multiple steps. One common method includes the reaction of 4-methoxyphenol with paraformaldehyde and N-methyl piperazine in acetonitrile at elevated temperatures . The product is then purified through crystallization.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods to increase yield and reduce costs, possibly through the use of continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-2-({4-[(3-methylphenyl)methyl]piperazin-1-YL}methyl)phenol can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The phenol group can be reduced to form a corresponding ether.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of ethers.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

4-Methoxy-2-({4-[(3-methylphenyl)methyl]piperazin-1-YL}methyl)phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methoxy-2-({4-[(3-methylphenyl)methyl]piperazin-1-YL}methyl)phenol involves its interaction with specific molecular targets. The piperazine ring is known to interact with various receptors in the body, potentially modulating their activity. The methoxy and phenol groups can also participate in hydrogen bonding and other interactions that influence the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methoxy-2-({4-[(3-methylphenyl)methyl]piperazin-1-YL}methyl)phenol is unique due to the combination of its methoxy, phenol, and piperazine groups, which confer specific chemical and biological properties that are not found in the similar compounds listed above.

Properties

Molecular Formula

C20H26N2O2

Molecular Weight

326.4 g/mol

IUPAC Name

4-methoxy-2-[[4-[(3-methylphenyl)methyl]piperazin-1-yl]methyl]phenol

InChI

InChI=1S/C20H26N2O2/c1-16-4-3-5-17(12-16)14-21-8-10-22(11-9-21)15-18-13-19(24-2)6-7-20(18)23/h3-7,12-13,23H,8-11,14-15H2,1-2H3

InChI Key

XMFKXFWHERKUCZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CN2CCN(CC2)CC3=C(C=CC(=C3)OC)O

Origin of Product

United States

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